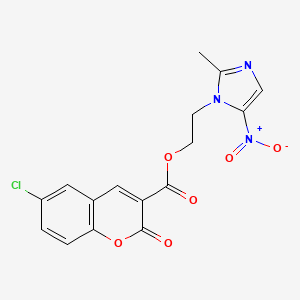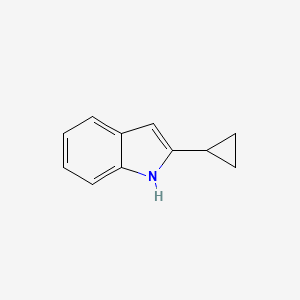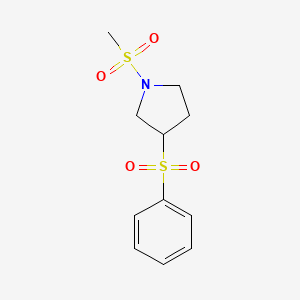![molecular formula C16H17NO4S B2700573 N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1421463-79-7](/img/structure/B2700573.png)
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with several functional groups. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and a sulfur atom . It also has a dihydrobenzo[b][1,4]dioxine ring, which is a type of benzodioxine, a class of organic compounds containing a benzene ring fused to a dioxine ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The thiophene ring could potentially be introduced via a Gewald reaction, a condensation reaction between a ketone or aldehyde, a 2-aminobenzylamine, and sulfur . The dihydrobenzo[b][1,4]dioxine ring could be formed via a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiophene and dihydrobenzo[b][1,4]dioxine rings would contribute significant rigidity to the structure .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the thiophene and dihydrobenzo[b][1,4]dioxine rings. Thiophenes are known to undergo reactions such as halogenation, oxidation, and metal-catalyzed cross-coupling .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence and position of functional groups, the overall shape and size of the molecule, and the types of atoms present would all influence properties like solubility, melting point, and reactivity .科学的研究の応用
Synthesis and Characterization
Studies have developed various thiophene derivatives through complex synthesis processes. For instance, Sailaja Rani Talupur et al. (2021) synthesized 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides through a multi-step process, including condensation and hydrolysis reactions. These compounds were characterized using IR, 1H NMR, 13C-NMR, Mass, and elemental analysis, showcasing their potential for further biological evaluation (Talupur, Satheesh, & Chandrasekhar, 2021).
Biological Evaluation and Docking Studies
Upon synthesis, these novel compounds undergo biological evaluation to determine their potential applications. For example, the antimicrobial evaluation and docking studies of similar compounds have shown significant biological activities. The study by YN Spoorthy et al. (2021) describes the anti-microbial activity and docking studies of newly synthesized analogues, providing insights into their potential therapeutic applications (Spoorthy, Kumar, Rani, & Ravindranath, 2021).
Potential Anticancer Activity
Further research has explored the anticancer activities of hydroxyl-containing benzo[b]thiophene analogs, indicating their selectivity towards certain cancer cells. B. Haridevamuthu et al. (2023) investigated the antiproliferative activity of such compounds against laryngeal cancer cells, highlighting their potential in cancer therapy through apoptosis stimulation and cell cycle arrest (Haridevamuthu et al., 2023).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(3-hydroxy-3-thiophen-2-ylpropyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c18-11(15-6-3-9-22-15)7-8-17-16(19)14-10-20-12-4-1-2-5-13(12)21-14/h1-6,9,11,14,18H,7-8,10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOKKIZDJYVJFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCCC(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide](/img/structure/B2700495.png)



![N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2700504.png)

![5-Cyano-N-[cyano-(2-fluorophenyl)methyl]-6-methylpyridine-2-carboxamide](/img/structure/B2700506.png)
![5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2700507.png)


![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2700510.png)
